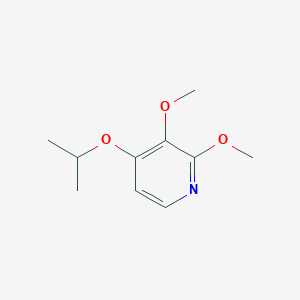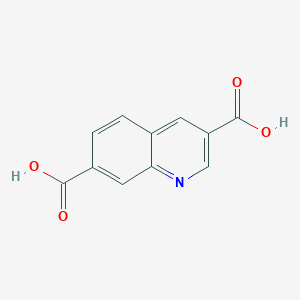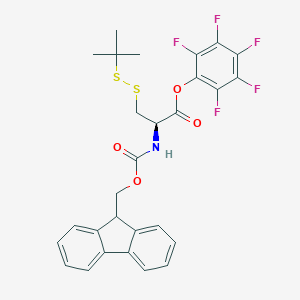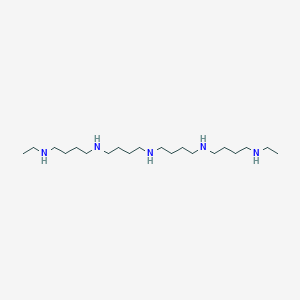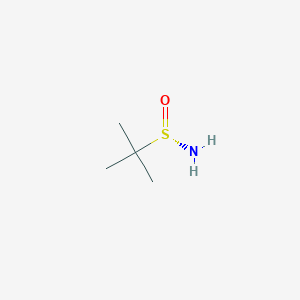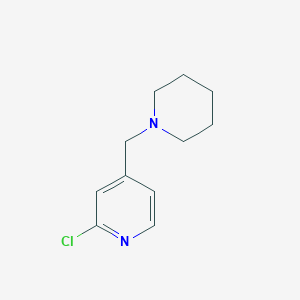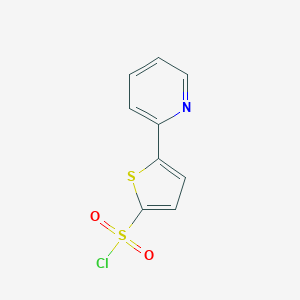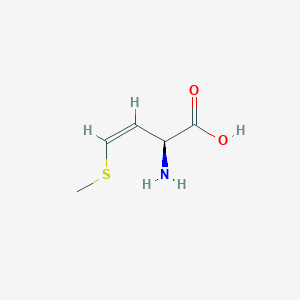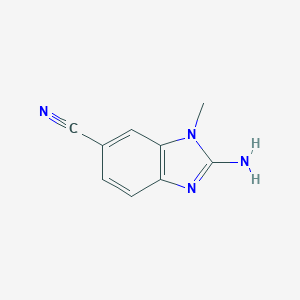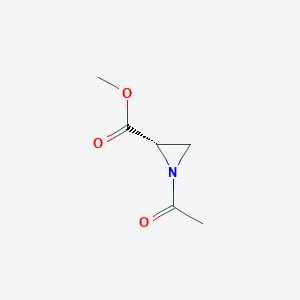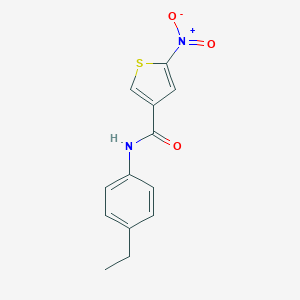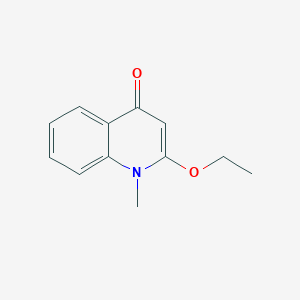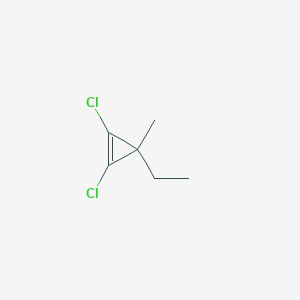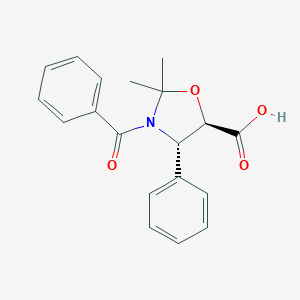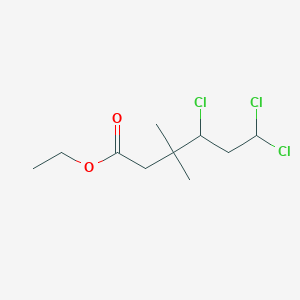
Ethyl 4,6,6-trichloro-3,3-dimethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4,6,6-trichloro-3,3-dimethylhexanoate, commonly known as Deltamethrin, is a synthetic pyrethroid insecticide. It is widely used in agriculture, public health, and veterinary medicine to control pests such as mosquitoes, flies, ticks, and fleas. Deltamethrin is highly effective and has a low toxicity to humans and animals, making it a popular choice for pest control.
Wirkmechanismus
Deltamethrin works by binding to the voltage-gated sodium channels in the nerve cells of insects, causing hyperexcitation and paralysis. This leads to the death of the insect.
Biochemische Und Physiologische Effekte
Deltamethrin has been shown to have low toxicity to mammals, but can cause skin irritation and respiratory problems if inhaled or ingested in large amounts. It has also been found to have a negative impact on the reproductive and immune systems of some animals.
Vorteile Und Einschränkungen Für Laborexperimente
Deltamethrin is a highly effective insecticide that can be used in small amounts to control pests. It is also relatively safe for humans and animals, making it a popular choice for pest control. However, its use can have negative impacts on non-target organisms and the environment, and it may not be effective against all types of pests.
Zukünftige Richtungen
There are several areas of research that could be explored in relation to Deltamethrin. These include:
1. Developing new formulations of Deltamethrin that are more effective against specific pests and have less impact on non-target organisms.
2. Investigating the long-term effects of Deltamethrin exposure on the health of humans and animals.
3. Studying the potential use of Deltamethrin in controlling the spread of insect-borne diseases.
4. Exploring alternative methods of pest control that are less harmful to the environment and non-target organisms.
5. Investigating the potential use of Deltamethrin in combination with other insecticides to improve its effectiveness and reduce negative impacts.
Synthesemethoden
Deltamethrin is synthesized by reacting 3-phenoxybenzyl alcohol with a mixture of 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid and ethyl 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylate in the presence of a base. The resulting product is then treated with thionyl chloride and triethylamine to form the final compound.
Wissenschaftliche Forschungsanwendungen
Deltamethrin has been extensively studied for its insecticidal properties and its potential use in controlling insect-borne diseases such as malaria and dengue fever. It has also been investigated for its effects on non-target organisms such as bees and aquatic life.
Eigenschaften
CAS-Nummer |
142226-75-3 |
|---|---|
Produktname |
Ethyl 4,6,6-trichloro-3,3-dimethylhexanoate |
Molekularformel |
C10H15Cl3O2 |
Molekulargewicht |
275.6 g/mol |
IUPAC-Name |
ethyl 4,6,6-trichloro-3,3-dimethylhexanoate |
InChI |
InChI=1S/C10H17Cl3O2/c1-4-15-9(14)6-10(2,3)7(11)5-8(12)13/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
PIUGWHOPZWEXQQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(C)(C)C(CC(Cl)Cl)Cl |
Kanonische SMILES |
CCOC(=O)CC(C)(C)C(CC(Cl)Cl)Cl |
Synonyme |
3,3-dimethyl-4,6,6-trichloro-5-hexenic acid ethyl ester 3,3-dimethyl-4,6,6-trichloro-5-hexenoic acid ethyl ester DMTCHAEE ethyl dimethyltrichlorohexenoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



